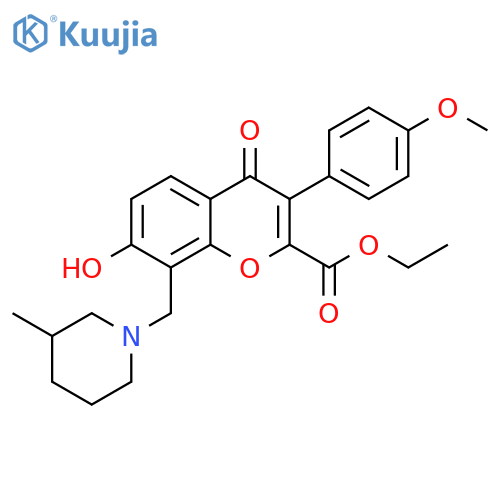

Cas no 610759-58-5 (ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate)

610759-58-5 structure

商品名:ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate

CAS番号:610759-58-5

MF:C26H29NO6

メガワット:451.511567831039

CID:5554184

ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxochromene-2-carboxylate

- 4H-1-Benzopyran-2-carboxylic acid, 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methyl-1-piperidinyl)methyl]-4-oxo-, ethyl ester

- ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate

-

- インチ: 1S/C26H29NO6/c1-4-32-26(30)25-22(17-7-9-18(31-3)10-8-17)23(29)19-11-12-21(28)20(24(19)33-25)15-27-13-5-6-16(2)14-27/h7-12,16,28H,4-6,13-15H2,1-3H3

- InChIKey: QQTWWOQRDDRKSV-UHFFFAOYSA-N

- ほほえんだ: C1(C(OCC)=O)OC2=C(CN3CCCC(C)C3)C(O)=CC=C2C(=O)C=1C1=CC=C(OC)C=C1

じっけんとくせい

- 密度みつど: 1.253±0.06 g/cm3(Predicted)

- ふってん: 616.5±55.0 °C(Predicted)

- 酸性度係数(pKa): 5.99±0.40(Predicted)

ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3139-0311-50mg |

ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |

610759-58-5 | 90%+ | 50mg |

$160.0 | 2023-07-05 | |

| Life Chemicals | F3139-0311-1mg |

ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |

610759-58-5 | 90%+ | 1mg |

$54.0 | 2023-07-05 | |

| Life Chemicals | F3139-0311-5μmol |

ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |

610759-58-5 | 90%+ | 5μl |

$63.0 | 2023-07-05 | |

| Life Chemicals | F3139-0311-2μmol |

ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |

610759-58-5 | 90%+ | 2μl |

$57.0 | 2023-07-05 | |

| Life Chemicals | F3139-0311-4mg |

ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |

610759-58-5 | 90%+ | 4mg |

$66.0 | 2023-07-05 | |

| Life Chemicals | F3139-0311-100mg |

ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |

610759-58-5 | 90%+ | 100mg |

$248.0 | 2023-07-05 | |

| Life Chemicals | F3139-0311-20mg |

ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |

610759-58-5 | 90%+ | 20mg |

$99.0 | 2023-07-05 | |

| Life Chemicals | F3139-0311-15mg |

ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |

610759-58-5 | 90%+ | 15mg |

$89.0 | 2023-07-05 | |

| Life Chemicals | F3139-0311-30mg |

ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |

610759-58-5 | 90%+ | 30mg |

$119.0 | 2023-07-05 | |

| Life Chemicals | F3139-0311-75mg |

ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |

610759-58-5 | 90%+ | 75mg |

$208.0 | 2023-07-05 |

ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate 関連文献

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

610759-58-5 (ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate) 関連製品

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 68551-17-7(Isoalkanes, C10-13)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬